![molecular formula C23H32N6O3S B2436745 N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1112348-32-9](/img/structure/B2436745.png)
N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide is a useful research compound. Its molecular formula is C23H32N6O3S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antihistaminic Agents : Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their H(1)-antihistaminic activity. These compounds, particularly 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one, demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation compared to chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008).
Antiproliferative Agents : A study synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives to assess their antiproliferative effects against various cancer cell lines. These derivatives showed superior effectiveness compared to known compounds, highlighting their potential as anticancer agents (Kaneko et al., 2020).
Antibacterial Agents : The synthesis of novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives was carried out, and these compounds were evaluated for their antibacterial activities against a range of bacterial strains. Certain derivatives exhibited promising antibacterial activity, suggesting their potential use in combating bacterial infections (Zeydi, Montazeri, & Fouladi, 2017).
Antihypertensive Activity : Another research focused on the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which exhibited significant antihypertensive activity in spontaneously hypertensive rats (SHR), showing potential for development as antihypertensive agents (Alagarsamy & Pathak, 2007).
Glycosylation Studies : Research into the glycosylation of 4‐Aryl‐1‐thioxo[1,2,4] triazolo[4,3‐a] quinazolin‐5(4H)‐one aimed at producing S‐glycoside and N‐glycoside derivatives, exploring the chemical versatility and potential biological applications of these compounds (Saleh & Abdel-megeed, 2003).
Antioxidant and Anticancer Activities : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, some of which exhibited antioxidant activity superior to ascorbic acid and showed significant anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential as therapeutic agents (Tumosienė et al., 2020).
Propiedades
IUPAC Name |
N-butan-2-yl-3-[1-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S/c1-5-16(4)25-19(30)11-13-28-21(32)17-8-6-7-9-18(17)29-22(28)26-27-23(29)33-14-20(31)24-12-10-15(2)3/h6-9,15-16H,5,10-14H2,1-4H3,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDLBLRLTNIZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

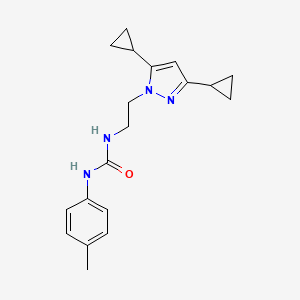

![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2436668.png)
![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2436669.png)
![(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B2436670.png)
![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2436672.png)
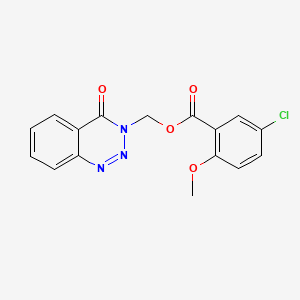
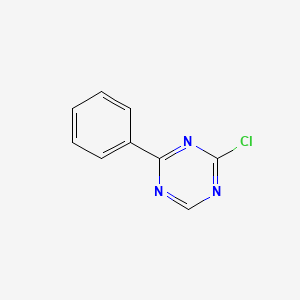
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2436676.png)

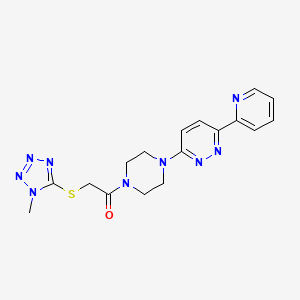

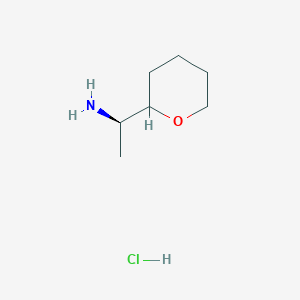
![1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2436684.png)